3-(4-CHLOROPHENYL)-4,5-DIHYDRO-1-[4-(VINYLSULFONYL)PHENYL]-1H-PYRAZOLE
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Overview
Description
3-(4-CHLOROPHENYL)-4,5-DIHYDRO-1-[4-(VINYLSULFONYL)PHENYL]-1H-PYRAZOLE is a synthetic organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a chlorophenyl group, a vinylsulphonyl group, and a dihydropyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-CHLOROPHENYL)-4,5-DIHYDRO-1-[4-(VINYLSULFONYL)PHENYL]-1H-PYRAZOLE typically involves multiple steps. One common method includes the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form 4-chlorophenylhydrazine. This intermediate is then reacted with an appropriate α,β-unsaturated ketone to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound is produced in high purity and yield .
Chemical Reactions Analysis
Types of Reactions
3-(4-CHLOROPHENYL)-4,5-DIHYDRO-1-[4-(VINYLSULFONYL)PHENYL]-1H-PYRAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the vinylsulphonyl group to a sulfonyl group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfonyl derivatives.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
3-(4-CHLOROPHENYL)-4,5-DIHYDRO-1-[4-(VINYLSULFONYL)PHENYL]-1H-PYRAZOLE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of 3-(4-CHLOROPHENYL)-4,5-DIHYDRO-1-[4-(VINYLSULFONYL)PHENYL]-1H-PYRAZOLE involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate: Known for its antiproliferative activity.
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Exhibits antiviral activity.
Uniqueness
3-(4-CHLOROPHENYL)-4,5-DIHYDRO-1-[4-(VINYLSULFONYL)PHENYL]-1H-PYRAZOLE is unique due to its combination of a pyrazole ring with a vinylsulphonyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
13399-90-1 |
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Molecular Formula |
C17H15ClN2O2S |
Molecular Weight |
346.8 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-2-(4-ethenylsulfonylphenyl)-3,4-dihydropyrazole |
InChI |
InChI=1S/C17H15ClN2O2S/c1-2-23(21,22)16-9-7-15(8-10-16)20-12-11-17(19-20)13-3-5-14(18)6-4-13/h2-10H,1,11-12H2 |
InChI Key |
VROWPEGBLSFFIQ-UHFFFAOYSA-N |
SMILES |
C=CS(=O)(=O)C1=CC=C(C=C1)N2CCC(=N2)C3=CC=C(C=C3)Cl |
Canonical SMILES |
C=CS(=O)(=O)C1=CC=C(C=C1)N2CCC(=N2)C3=CC=C(C=C3)Cl |
13399-90-1 | |
Origin of Product |
United States |
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